molecular formula C12H22 B14609087 1,2-Undecadiene, 3-methyl- CAS No. 59409-51-7

1,2-Undecadiene, 3-methyl-

Cat. No.: B14609087
CAS No.: 59409-51-7
M. Wt: 166.30 g/mol
InChI Key: KCUDENZVWJASBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Undecadiene, 3-methyl- is an organic compound with the molecular formula C12H22 . It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its long carbon chain and the presence of a methyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Undecadiene, 3-methyl- can be synthesized through various methods. One common approach involves the dehydration of alcohols . For instance, the dehydration of 3-methyl-1-undecanol in the presence of a strong acid catalyst can yield 1,2-Undecadiene, 3-methyl-.

Industrial Production Methods

In an industrial setting, the production of 1,2-Undecadiene, 3-methyl- often involves catalytic processes . Supported metal catalysts, such as zeolites , are used to facilitate the dehydration reaction, ensuring high selectivity and yield. This method is advantageous as it minimizes byproduct formation and enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Undecadiene, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.

    Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.

Common Reagents and Conditions

    Oxidation: Reagents like or are commonly used.

    Reduction: Catalysts such as (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogens like or in the presence of light or a catalyst.

Major Products Formed

Scientific Research Applications

1,2-Undecadiene, 3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Undecadiene, 3-methyl- involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electrophilic attack at the double bonds, leading to the formation of intermediate carbocations. These intermediates can then react with nucleophiles to form the final products. The pathways involved in these reactions are influenced by the stability of the intermediates and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

    1,2-Undecadiene: Lacks the methyl group at the third carbon.

    1,2-Dodecadiene: Has an additional carbon in the chain.

    3-Methyl-1,2-decadiene: Similar structure but with a shorter carbon chain.

Uniqueness

1,2-Undecadiene, 3-methyl- is unique due to the presence of the methyl group at the third carbon, which influences its reactivity and physical properties. This structural feature can affect the compound’s boiling point, solubility, and interaction with other molecules .

Properties

CAS No.

59409-51-7

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

InChI

InChI=1S/C12H22/c1-4-6-7-8-9-10-11-12(3)5-2/h2,4,6-11H2,1,3H3

InChI Key

KCUDENZVWJASBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.